Cas no 1040690-99-0 (N1-Ethyl-N3-(tetrahydro-2-furanylmethyl)-1,3-propanediamine)

N1-Ethyl-N3-(tetrahydro-2-furanylmethyl)-1,3-propanediamine structure
1040690-99-0 structure
Product Name:N1-Ethyl-N3-(tetrahydro-2-furanylmethyl)-1,3-propanediamine
CAS No:1040690-99-0
MF:C10H22N2O
MW:186.294482707977
CID:1067116
PubChem ID:46736045
Update Time:2025-04-20

N1-Ethyl-N3-(tetrahydro-2-furanylmethyl)-1,3-propanediamine Chemical and Physical Properties

Names and Identifiers

    • N1-Ethyl-N3-(tetrahydro-2-furanylmethyl)-1,3-propanediamine
    • [3-(ethylamino)propyl](oxolan-2-ylmethyl)amine
    • [3-(ethylamino)propyl][(oxolan-2-yl)methyl]amine
    • 1040690-99-0
    • AKOS005289619
    • N-ethyl-N'-(oxolan-2-ylmethyl)propane-1,3-diamine
    • MDL: MFCD10687339
    • Inchi: 1S/C10H22N2O/c1-2-11-6-4-7-12-9-10-5-3-8-13-10/h10-12H,2-9H2,1H3
    • InChI Key: NDUDEOIPHQIRSQ-UHFFFAOYSA-N
    • SMILES: O1CCCC1CNCCCNCC

Computed Properties

  • Exact Mass: 186.173213330g/mol
  • Monoisotopic Mass: 186.173213330g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 7
  • Complexity: 120
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 33.3Ų

Experimental Properties

  • Density: 0.9±0.1 g/cm3
  • Boiling Point: 283.3±15.0 °C at 760 mmHg
  • Flash Point: 116.0±9.8 °C
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

N1-Ethyl-N3-(tetrahydro-2-furanylmethyl)-1,3-propanediamine Security Information

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